Sulfur trioxide-trimethylamine
Overview
Description
Sulfur trioxide-trimethylamine is a chemical compound formed by the combination of sulfur trioxide and trimethylamine. It is known for its role as a reagent in various chemical reactions, particularly in the sulfation of organic molecules. This compound is highly reactive and is used in both laboratory and industrial settings for its ability to introduce sulfate groups into other molecules .
Scientific Research Applications
Analytical Method Development
- Sulfur trioxide-trimethylamine (SO3-TMA) plays a crucial role in the synthesis of various chemicals, including drug substances and dyes. Ahirrao et al. (2022) developed an accurate and precise method for estimating active SO3 in Triethylamine sulfur trioxide complex (TEA-SO3), which is vital in sulfation reactions. The method involves hydrolysis and potentiometric titrimetry, ensuring quality control of the reagent (Ahirrao et al., 2022).
Atmospheric Chemistry
- SO3-TMA affects the chemical formation of electrically neutral clusters containing sulfuric acid molecules. Jen et al. (2014) showed that the concentration of these clusters increases with basic gas concentration, including TMA, affecting atmospheric particle formation and nucleation rates (Jen et al., 2014).
Sulfation of Polysaccharides
- Papy-Garcia et al. (2005) discussed the synthesis of sulfated polysaccharides using sulfur trioxide as a sulfation agent. They highlighted the need for mild conditions in the sulfation process to avoid degradation, suggesting the potential use of SO3-TMA in controlled and nondestructive sulfation protocols (Papy-Garcia et al., 2005).
Infrared Study of SO3-TMA Complexes
- Rozenberg et al. (2014) conducted infrared spectra studies on matrix-isolated complexes formed between TMA and sulfuric acid. The study provides insights into the ionic character and hydration of the complex, relevant to understanding atmospheric and chemical processes (Rozenberg et al., 2014).
Electrolyte Additives in Lithium Ion Batteries
- SO3-TMA complexes, such as trimethyl amine sulfur trioxide (Me3NSO3), have been explored as electrolyte additives for lithium-ion batteries. Demeaux et al. (2017) found that these additives can enhance the reversible cycling of graphite anodes, thus contributing to the development of more efficient batteries (Demeaux et al., 2017).
Synthesis of Chiral Sulfoxides
- Balcells et al. (2006) conducted a computational study on the reaction involving trimethylamine and methyl sulfinyl chloride. Their findings contribute to understanding the synthesis of chiral sulfoxides, an important class of sulfur-containing compounds (Balcells et al., 2006).
Acetylcholinesterase Inhibitory Activity
- Richmond et al. (2011) investigated the synthesis of certain compounds using SO3-TMA complex in dimethylformamide. Their research contributes to understanding the inhibitory activity of these compounds on acetylcholinesterase, a target in Alzheimer's disease treatment (Richmond et al., 2011).
Safety and Hazards
When handling Sulfur trioxide-trimethylamine complex, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Sulfur trioxide-trimethylamine complex is used for the synthesis of sulfate-conjugated resveratrol metabolites and chitooligosaccharides . These compounds have potential applications in various fields, indicating that the use of this compound complex may expand in the future.
Relevant Papers A paper titled “A novel exchange method to access sulfated molecules” discusses the use of organosulfates and sulfamates, which are important classes of bioactive molecules . The paper reports an operationally simple, double ion-exchange method to access organosulfates and sulfamates . This method is amenable to a range of differentially substituted benzyl alcohols, benzylamines and aniline and can also be performed at low temperature for sensitive substrates in good to excellent isolated yield .
Mechanism of Action
Target of Action
Sulfur trioxide-trimethylamine (TMAS) is primarily used as a reagent for sulfonation and sulfamation reactions . Its primary targets are molecules that require the addition of a sulfate group, such as resveratrol metabolites, chitooligosaccharides, and glycosaminoglycans . The addition of a sulfate group can significantly alter the properties of these molecules, enabling them to participate in various biological processes.
Mode of Action
TMAS acts as a high-activity sulfate group donor . It interacts with its targets by transferring a sulfate group to them. This sulfation process is facilitated by the strong Lewis acid properties of sulfur trioxide, which is part of the TMAS complex . The trimethylamine component of TMAS serves to stabilize the sulfur trioxide, making the complex a more manageable and effective reagent .
Biochemical Pathways
The sulfation reactions catalyzed by TMAS can affect various biochemical pathways. For instance, the sulfation of resveratrol metabolites and chitooligosaccharides can influence pathways related to anti-HIV-1 activity . Similarly, the sulfation of glycosaminoglycans can facilitate the activation of signaling pathways dependent on sulfation patterns .
Result of Action
The primary result of TMAS’s action is the sulfation of target molecules. This can lead to a variety of molecular and cellular effects, depending on the specific molecule being sulfated. For example, the sulfation of resveratrol metabolites can enhance their anti-HIV-1 activity . Similarly, the sulfation of glycosaminoglycans can enable them to participate in various cellular signaling pathways .
Action Environment
The action of TMAS can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the efficiency of the sulfation process . Additionally, the presence of other substances in the reaction environment can also impact the action of TMAS. For example, certain solvents can enhance the solubility of TMAS, thereby facilitating its interaction with target molecules .
Biochemical Analysis
Biochemical Properties
Sulfur trioxide-trimethylamine plays a significant role in biochemical reactions. It is involved in the synthesis of sulfate-conjugated resveratrol metabolites and chitooligosaccharides . The nature of these interactions involves the sulfonation and sulfamation reactions .
Molecular Mechanism
The molecular mechanism of this compound is primarily through its role as a reagent in sulfonation and sulfamation reactions
Metabolic Pathways
This compound is involved in the metabolic pathways related to the synthesis of sulfate-conjugated resveratrol metabolites and chitooligosaccharides
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfur trioxide-trimethylamine can be synthesized by reacting sulfur trioxide with trimethylamine. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:
SO3+(CH3)3N→(CH3)3
Properties
IUPAC Name |
N,N-dimethylmethanamine;sulfur trioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.O3S/c2*1-4(2)3/h1-3H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXASQZJWWGZNSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C.O=S(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185505 | |
Record name | Sulphur trioxide trimethylamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3162-58-1, 17736-86-6 | |
Record name | Methanamine, N,N-dimethyl-, compd. with sulfur trioxide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3162-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanamine, N,N-dimethyl-, compd. with sulfur trioxide (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17736-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulphur trioxide trimethylamine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003162581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethylamine, compound with sulphur trioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017736866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3162-58-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9838 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulphur trioxide trimethylamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulphur trioxide--trimethylamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.650 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Trimethylamine, compound with sulphur trioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.920 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sulfur trioxide-trimethylamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5WS9BV652 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes sulfur trioxide-trimethylamine a useful reagent for sulfation reactions?
A1: this compound acts as a convenient source of sulfur trioxide (SO3), a potent electrophile. The trimethylamine component serves as a Lewis base, complexing with SO3 and moderating its reactivity. This complexation allows for controlled and selective sulfation reactions.
Q2: What specific applications of this compound are highlighted in the research papers?
A2: The research highlights the use of this compound for synthesizing:
- Flavonoid sulfates: The reagent facilitates the synthesis of flavonoid 3′,4′-disulfates and specific 3,3′-disulfates by exploiting the differential hydrolysis rates of sulfate groups at different positions. []
- Sulfated glycolipids: this compound enables the regioselective sulfation of glycolipids, which are studied for their selectin-inhibiting properties. This involves sulfation at specific hydroxyl groups on the sugar moiety while leaving other functionalities intact. []
- Sulfated polysaccharides: Water-insoluble polysaccharides like those derived from Grifola frondosa mycelium can be modified to enhance their water solubility through sulfation using this compound. [, ]
- Heparinoid analogs: This reagent is used for the resulfation of partially desulfated heparinoids, potentially impacting their anticoagulant activity. []
Q3: Can you provide examples of regioselective sulfation achieved with this reagent?
A3: Certainly. In one study, this compound facilitated the selective synthesis of β-D-GlcA-(1→3)-β-D-Gal disaccharides with sulfate groups at specific positions (4-, 6-, or 4,6-disulfate). [] Another study demonstrated its use in synthesizing 3′-sulfolactose and 3′-sulfo-β-galactosylceramide, showcasing its applicability for complex glycoside substrates. []
Q4: Are there any studies on the impact of reaction conditions on sulfation with this compound?
A4: Yes, a study investigating the sulfation of a polysaccharide from Grifola frondosa mycelium found that a higher yield of sulfation was achieved with a specific molar ratio of sulfur trioxide to monosaccharide units in the polysaccharide, along with controlled temperature and reaction time. [, ]
Q5: How is this compound characterized?
A5: While the provided research focuses on applications, a key publication mentions a method for determining the active sulfur trioxide content within sulfur trioxide complexes like this compound. [] This suggests that analytical techniques are crucial for characterizing and ensuring the quality of this reagent.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.